5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a furan-2-carboxamide group
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been known to interact with various targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds have been known to affect various biochemical pathways due to their diverse bioactivity . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities , which could potentially result in various molecular and cellular effects.
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign . This could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Halogen atoms, such as bromine, can be substituted under appropriate conditions.
Common Reagents and Conditions
Transition Metal Catalysts: Used in radical reactions for functionalization.
Photocatalysts: Employed in metal-free oxidation strategies.
Pyridine Ring Nitrogen: Involved in displacement reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the displacement of the halogen atom by the pyridine ring nitrogen can lead to the formation of pyridinium salts .
Scientific Research Applications
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are used in various applications.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar synthetic approaches and functionalizations.
Uniqueness
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and furan-2-carboxamide group differentiate it from other imidazo[1,2-a]pyridine derivatives.
Biological Activity
5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H12BrN3O2
- Molecular Weight : 300.14 g/mol
- CAS Number : 1795303-29-5
Research indicates that compounds with imidazo[1,2-a]pyridine moieties exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Many imidazo derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Modulation of Signaling Pathways : These compounds may influence pathways such as NF-kB and MAPK, which are involved in inflammation and cell proliferation.
Anti-inflammatory Activity
Recent studies have demonstrated significant anti-inflammatory effects for compounds similar to this compound. For instance:
- In vitro Studies : Compounds were tested against COX-1 and COX-2 enzymes. The IC50 values for selective inhibition ranged from 0.01 to 0.04 μM, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib .
Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index |
---|---|---|---|
Compound A | 0.02 μM | 0.01 μM | 2.0 |
Compound B | 0.03 μM | 0.015 μM | 2.0 |
5-bromo-N-(...) | TBD | TBD | TBD |
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values for related compounds ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary research suggests that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells:
- Cell Line Studies : In vitro studies have indicated that derivatives can inhibit the growth of cancer cell lines through apoptosis induction mechanisms.
Case Studies
- Study on Inflammatory Models : In a carrageenan-induced rat paw edema model, a related compound exhibited significant reduction in inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Efficacy Study : A series of imidazo derivatives were evaluated for their antibacterial activity against clinical isolates, showing that some compounds had superior efficacy compared to traditional antibiotics .
Properties
IUPAC Name |
5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-12-5-4-11(20-12)14(19)16-7-6-10-9-18-8-2-1-3-13(18)17-10/h1-5,8-9H,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNROPDUIVUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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